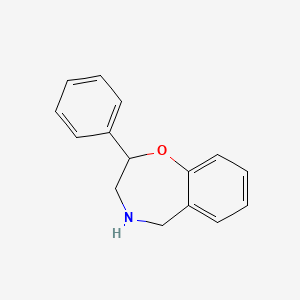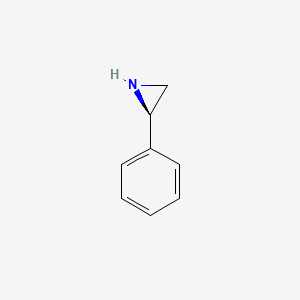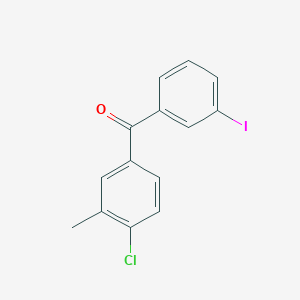
4-Chloro-3'-iodo-3-methylbenzophenone
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated benzophenones, such as 4-Chloro-3'-iodo-3-methylbenzophenone, typically involves halogenation reactions where chlorine and iodine are introduced into the benzophenone structure. While the papers do not describe the synthesis of this specific compound, they do discuss related halogenation reactions. For instance, the iodobenzene-catalyzed alpha-oxidation of ketones involves the generation of diacyloxy(phenyl)-lambda3-iodanes, which could be related to the iodination step in the synthesis of this compound . Additionally, the chlorination of organic compounds is discussed in the context of producing chloro-5-hydroxy-2-nitrobenzoic acid from 3-methyl-4-nitrophenol . These studies suggest that similar methodologies could be applied to synthesize the target compound.
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzophenone backbone with chlorine and iodine substituents, as well as a methyl group. The presence of these substituents would influence the electronic distribution and steric hindrance within the molecule. The papers provided do not directly analyze the molecular structure of this compound, but techniques such as high-resolution LC/MS, as used in the analysis of chloro-5-hydroxy-2-nitrobenzoic acid , could be employed to elucidate the structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the halogen atoms, which are typically reactive sites for further chemical transformations. The papers discuss various reactions involving halogenated compounds, such as the biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. . This indicates that halogenated aromatic compounds can undergo biotransformation, which could be relevant for understanding the reactivity of this compound in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be affected by its molecular structure. The presence of chlorine and iodine would likely increase the molecular weight and influence the compound's polarity, solubility, and melting point. While the papers do not provide data on the physical and chemical properties of this specific compound, they do describe analytical techniques such as HPLC and GC-MS , which could be used to determine these properties experimentally.
Aplicaciones Científicas De Investigación
Identification, Toxicity, and Control in Cooking Processes
Researchers have studied the formation of iodinated disinfection byproducts (I-DBPs) during cooking with chloraminated or chlorinated tap water and iodized salt. 4-Chloro-3'-iodo-3-methylbenzophenone can be related to this process, where I-DBPs are formed and pose potential toxicity issues. This study proposes methods to control their formation during household cooking processes (Pan, Zhang, & Li, 2016).
Phototransformation in Water
The phototransformation of related compounds like 4-chloro-2-methylphenol has been researched, especially in the presence of humic substances in water. This research provides insights into how compounds like this compound might behave under environmental conditions, particularly when exposed to light in natural waters (Vialaton, Richard, Baglio, & Payá-pérez, 1998).
Oxidative Dearomatization of Phenols and Anilines
In a study involving the treatment of 2-methylphenols with chloro(diphenyl)-λ3-iodane, researchers explored the regioselective dearomatization process. This study is relevant for understanding the chemical behavior and potential transformations of this compound in scientific applications (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
Structural Determinants in Halogen Bonding
Research on the structural importance of X...O=C vs. X...X halogen bonding in compounds like 4-halotriaroylbenzenes provides insights into the bonding characteristics and molecular interactions of this compound, which can be crucial in material science and molecular design (Pigge, Vangala, & Swenson, 2006).
Mecanismo De Acción
Mode of Action
Benzophenones can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . The presence of chlorine and iodine substituents may influence these reactions, potentially leading to unique interactions with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3’-iodo-3-methylbenzophenone. Factors such as temperature, pH, and the presence of other molecules can affect its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
(4-chloro-3-methylphenyl)-(3-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c1-9-7-11(5-6-13(9)15)14(17)10-3-2-4-12(16)8-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVXHCVTXALYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101236009 | |
| Record name | (4-Chloro-3-methylphenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951891-20-6 | |
| Record name | (4-Chloro-3-methylphenyl)(3-iodophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-methylphenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





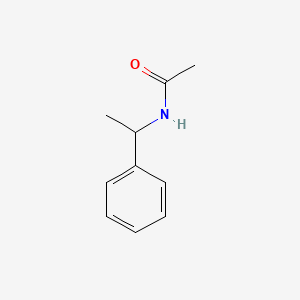

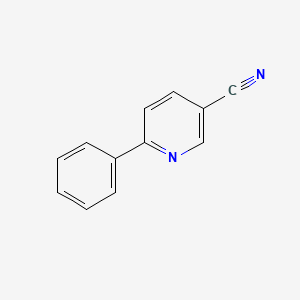
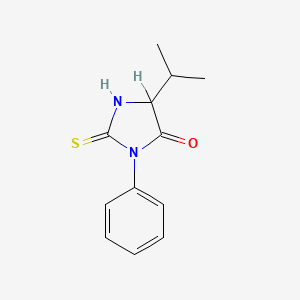

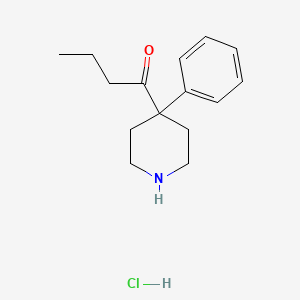
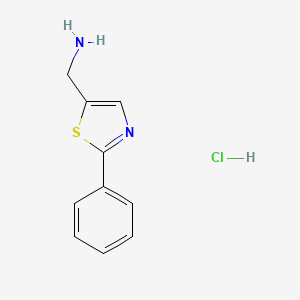
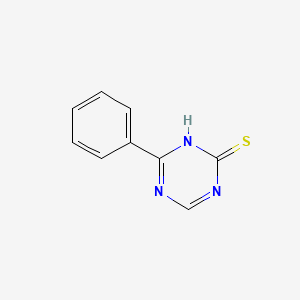
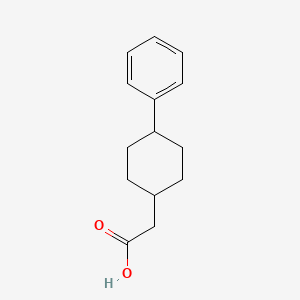
![1-[1-(2-Phenylethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B3023636.png)
